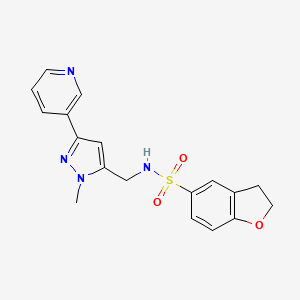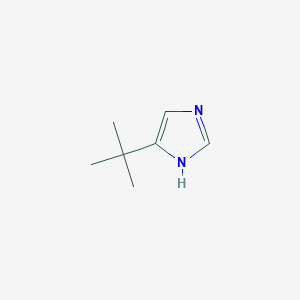
4-tert-butyl-1H-imidazole
Vue d'ensemble
Description
4-tert-butyl-1H-imidazole is a chemical compound with the molecular formula C7H12N2 . It is a derivative of imidazole, a heterocyclic compound that is a key component to functional molecules used in a variety of everyday applications .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of 4-tert-butyl-1H-imidazole consists of a five-membered ring with two non-adjacent nitrogen atoms . The structure also includes a tert-butyl group attached to one of the carbon atoms in the imidazole ring .Chemical Reactions Analysis
Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . They are versatile in their construction and functionalization, making them a rich source of chemical diversity .Physical And Chemical Properties Analysis
4-tert-butyl-1H-imidazole has a molecular weight of 124.18 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are 124.100048391 g/mol . The topological polar surface area is 28.7 Ų .Applications De Recherche Scientifique
Synthesis of Functional Molecules
Imidazoles, including 4-tert-butyl-1H-imidazole, are key components in the synthesis of functional molecules used in a variety of everyday applications . The bonds constructed during the formation of the imidazole ring play a crucial role .
Medical Applications
Imidazole derivatives have found significant applications in the medical field . They are used in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Agricultural Applications
Imidazoles also have applications in agriculture. They act as selective plant growth regulators, fungicides, and herbicides .
Industrial Applications
In the industry, imidazoles are used in diverse multicomponent reactions conducted under different conditions . The role of catalysts and diverse conditions in optimizing synthetic efficiency is highlighted .
Green Chemistry Applications
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This has made imidazole derivatives more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Ligand in Coordination Chemistry
4-tert-butyl-1H-imidazole acts as an N-coordinated ligand . It is formed as an intermediate during the synthesis of a cationic cyclodextrin .
Mécanisme D'action
Target of Action
4-tert-butyl-1H-imidazole, like other imidazole derivatives, primarily targets the enzyme cytochrome P450 14α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a key component of fungal cell membranes .
Mode of Action
The compound interacts with its target enzyme by inhibiting its function . This inhibition disrupts the conversion of lanosterol to ergosterol, leading to a change in the fungal cell membrane’s lipid composition . The structural change alters cell permeability, which can result in the osmotic disruption or growth inhibition of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by 4-tert-butyl-1H-imidazole is the ergosterol biosynthesis pathway . By inhibiting the enzyme cytochrome P450 14α-demethylase, the compound prevents the conversion of lanosterol to ergosterol . This disruption can lead to a buildup of lanosterol and a deficiency of ergosterol, causing changes in the fungal cell membrane that affect its function and viability .
Pharmacokinetics
This property can enhance the bioavailability of the compound, allowing it to reach its target sites effectively .
Result of Action
The inhibition of ergosterol synthesis by 4-tert-butyl-1H-imidazole leads to significant changes in the fungal cell membrane’s structure and function . These changes can disrupt the cell’s osmotic balance, inhibit its growth, and potentially lead to cell death . Therefore, the compound can have potent antifungal effects.
Action Environment
The action of 4-tert-butyl-1H-imidazole can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as proteins or lipids, can potentially interact with the compound and affect its efficacy . .
Orientations Futures
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . Future challenges include improving the yield and selectivity of imidazole synthesis methods .
Propriétés
IUPAC Name |
5-tert-butyl-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZTFQDSPKNMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-1H-imidazole | |
CAS RN |
21149-98-4 | |
| Record name | 5-tert-butyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2999183.png)
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2999184.png)
![Methyl 6-methyl-4-[5-(3-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2999186.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2999187.png)
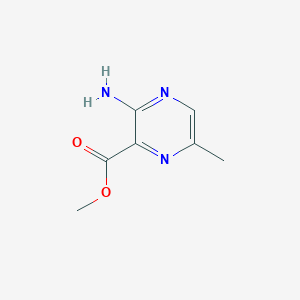
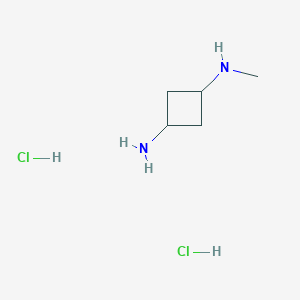
![2-(1H-indol-3-ylmethyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2999193.png)
![2-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2999194.png)
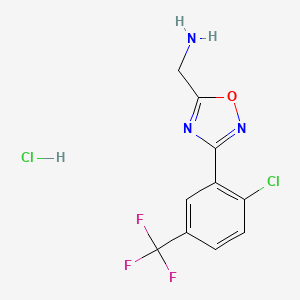
![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 4-nitrobenzoate](/img/structure/B2999199.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1-phthalazinyl]-N-(2-furylmethyl)amine](/img/structure/B2999200.png)
![ethyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2999202.png)
